3,4,5-Trimethoxybenzoate d’éthyle

Vue d'ensemble

Description

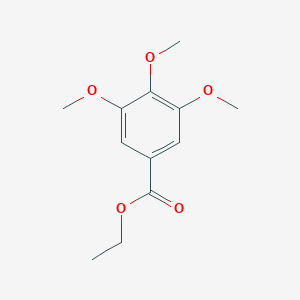

Benzoate d'éthyltrimethoxy : est un composé organique appartenant à la classe des esters. Il est dérivé de l'acide benzoïque et se caractérise par la présence de trois groupes méthoxy liés au cycle benzénique et d'un groupe fonctionnel ester d'éthyle. Ce composé est souvent utilisé en synthèse organique et possède diverses applications dans différents domaines.

Applications De Recherche Scientifique

Le benzoate d'éthyltrimethoxy a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Enquêté pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et antimicrobiens.

Industrie : Utilisé dans la production de parfums, d'arômes et d'autres produits chimiques fins

Mécanisme d'action

Le mécanisme d'action du benzoate d'éthyltrimethoxy implique son interaction avec des cibles moléculaires spécifiques. Le groupe ester peut subir une hydrolyse pour libérer de l'acide triméthoxybenzoïque, qui peut interagir avec des enzymes ou des récepteurs dans les systèmes biologiques. Les groupes méthoxy sur le cycle benzénique peuvent également influencer la réactivité du composé et ses interactions avec d'autres molécules.

Mécanisme D'action

Target of Action

Ethyl 3,4,5-Trimethoxybenzoate is a natural compound isolated from the roots of Rauvolfia yunnanensis Tsiang The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been suggested that the compound interacts with anionic phospholipid membranes . The amphiphilic nature of the molecule suggests that the membrane could be a potential site of action . The compound is believed to be embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .

Biochemical Pathways

The interaction of the compound with anionic phospholipid membranes suggests that it may influence membrane-associated biochemical pathways

Result of Action

It has been suggested that the compound can cause structural changes in phosphatidylserine bilayers, which could potentially affect the functioning of the membrane .

Action Environment

It is known that the compound should be stored in a sealed, dry environment at room temperature for optimal stability .

Analyse Biochimique

Biochemical Properties

Ethyl 3,4,5-Trimethoxybenzoate plays a significant role in biochemical reactions, particularly in the inhibition of melanogenesis. It interacts with enzymes such as tyrosinase, which is a key enzyme in the production of melanin. Studies have shown that Ethyl 3,4,5-Trimethoxybenzoate can inhibit the activity of tyrosinase, thereby reducing melanin production in cells . Additionally, this compound exhibits antioxidant properties, interacting with free radicals and reducing oxidative stress in cells .

Cellular Effects

Ethyl 3,4,5-Trimethoxybenzoate has been observed to affect various types of cells and cellular processes. In melanoma cells, it has been shown to decrease melanin production by inhibiting the activity of tyrosinase . This compound also influences cell signaling pathways, particularly those involved in melanogenesis, by reducing the expression levels of tyrosinase protein in α-melanocyte-stimulating hormone (α-MSH)-stimulated cells . Furthermore, Ethyl 3,4,5-Trimethoxybenzoate exhibits antioxidant effects, protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3,4,5-Trimethoxybenzoate involves its interaction with tyrosinase and other biomolecules. By binding to the active site of tyrosinase, it inhibits the enzyme’s activity, leading to a reduction in melanin production . Additionally, this compound can scavenge free radicals, thereby reducing oxidative stress and protecting cellular components from damage . The inhibition of tyrosinase and the antioxidant properties of Ethyl 3,4,5-Trimethoxybenzoate contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3,4,5-Trimethoxybenzoate have been studied over time to understand its stability and long-term impact on cellular function. It has been observed that the compound remains stable under normal laboratory conditions, with no significant degradation over time . Long-term studies have shown that Ethyl 3,4,5-Trimethoxybenzoate continues to exhibit its inhibitory effects on tyrosinase activity and antioxidant properties, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of Ethyl 3,4,5-Trimethoxybenzoate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity and reduces melanin production without causing any adverse effects . At higher doses, there may be potential toxic effects, including cellular damage and oxidative stress . It is important to determine the optimal dosage to achieve the desired biochemical effects while minimizing any potential toxicity.

Metabolic Pathways

Ethyl 3,4,5-Trimethoxybenzoate is involved in various metabolic pathways, particularly those related to the metabolism of benzoic acid derivatives. It interacts with enzymes and cofactors involved in the breakdown and utilization of these compounds . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism and its potential impact on overall metabolic processes .

Transport and Distribution

Within cells and tissues, Ethyl 3,4,5-Trimethoxybenzoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

Ethyl 3,4,5-Trimethoxybenzoate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le benzoate d'éthyltrimethoxy peut être synthétisé par estérification de l'acide triméthoxybenzoïque avec de l'éthanol en présence d'un catalyseur acide. La réaction implique généralement le chauffage du mélange sous reflux pour faciliter le processus d'estérification. La réaction générale est la suivante :

Acide triméthoxybenzoïque+ÉthanolCatalyseur acideBenzoate d'éthyltrimethoxy+Eau

Méthodes de production industrielle : Dans les milieux industriels, la production de benzoate d'éthyltrimethoxy peut impliquer des réacteurs à flux continu afin d'optimiser les conditions de réaction et d'augmenter le rendement. L'utilisation de catalyseurs acides solides, tels que l'argile modifiée, peut améliorer le taux de conversion et réduire l'impact environnemental en minimisant la production de déchets .

Analyse Des Réactions Chimiques

Types de réactions : Le benzoate d'éthyltrimethoxy subit diverses réactions chimiques, notamment :

Hydrolyse : En présence d'un acide ou d'une base forte, le benzoate d'éthyltrimethoxy peut être hydrolysé pour produire de l'acide triméthoxybenzoïque et de l'éthanol.

Réduction : La réduction du groupe ester peut produire l'alcool correspondant.

Substitution : Les groupes méthoxy sur le cycle benzénique peuvent subir des réactions de substitution nucléophile.

Réactifs et conditions courants :

Hydrolyse : Conditions acides ou basiques, généralement en utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.

Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrure de diisobutylaluminium (DIBAH).

Substitution : Nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium.

Principaux produits :

Hydrolyse : Acide triméthoxybenzoïque et éthanol.

Réduction : Alcool triméthoxybenzylique.

Substitution : Différents triméthoxybenzoates substitués selon le nucléophile utilisé.

Comparaison Avec Des Composés Similaires

Composés similaires :

- Benzoate de méthyltrimethoxy

- Benzoate de propyltrimethoxy

- Benzoate de butyltrimethoxy

Comparaison : Le benzoate d'éthyltrimethoxy est unique en raison de son groupe ester spécifique et de la présence de trois groupes méthoxy sur le cycle benzénique. Cette structure confère des propriétés chimiques et physiques distinctes, ce qui la rend appropriée pour des applications spécifiques en synthèse organique et dans les processus industriels .

Activité Biologique

Ethyl 3,4,5-trimethoxybenzoate (ETMB) is an organic compound with significant biological activity, particularly noted for its potential therapeutic properties. This article explores its biological mechanisms, effects on various cellular processes, and applications in scientific research.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆O₅

- Molecular Weight : 240.26 g/mol

- CAS Number : 6178-44-5

- Appearance : White to pale cream powder

- Melting Point : 51.5 - 57.5 °C

- Boiling Point : Approximately 292 °C at 760 mmHg

ETMB is characterized by three methoxy groups attached to a benzoate structure, which enhances its solubility and reactivity compared to similar compounds.

Interaction with Cellular Membranes

ETMB has been shown to interact with anionic phospholipid membranes, influencing membrane-associated biochemical pathways. This interaction may lead to structural changes in phosphatidylserine bilayers, which are crucial for maintaining cellular integrity and function.

Inhibition of Tyrosinase Activity

One of the most significant biological activities of ETMB is its ability to inhibit the enzyme tyrosinase, which plays a key role in melanin synthesis. Research indicates that ETMB can effectively reduce melanin production in melanoma cells by binding to the active site of tyrosinase. This property suggests potential applications in skin whitening and treatment of hyperpigmentation.

Antimicrobial Activity

ETMB has been isolated from various plant sources, including Rauvolfia yunnanensis, and exhibits antimicrobial properties against pathogens such as Candida albicans and Trichophyton rubrum. This suggests its potential use in antifungal treatments .

Antimalarial and Antileishmanial Properties

Recent studies have demonstrated that derivatives of ETMB possess antimalarial and antileishmanial activities. For instance, compounds derived from ETMB showed IC50 values less than 10 µM against malaria parasites in vitro, indicating strong inhibitory effects comparable to established antimalarial drugs like chloroquine . Additionally, these compounds were effective against Leishmania mexicana, suggesting their utility in treating leishmaniasis .

Study on Melanogenesis Inhibition

In a controlled laboratory study, ETMB was administered to melanoma cell lines where it was observed that lower doses significantly inhibited tyrosinase activity without adverse effects. The study concluded that ETMB could be a promising candidate for developing skin-lightening agents.

Antimicrobial Efficacy Assessment

In another investigation focused on antimicrobial efficacy, extracts containing ETMB were tested against various fungal strains. The results indicated that ETMB contributed to the overall antifungal activity of the extracts, with specific attention given to its interaction with fungal cell membranes .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3,4,5-trimethoxybenzoate | C₁₂H₁₆O₅ | Three methoxy groups; strong tyrosinase inhibitor |

| Methyl 3,4-dimethoxybenzoate | C₉H₁₀O₄ | Two methoxy groups; used in fragrances |

| Propyl 3-methoxybenzoate | C₁₁H₁₄O₃ | One methoxy group; simpler structure |

ETMB's unique structure with three methoxy groups enhances its solubility and biological activity compared to other benzoate derivatives.

Propriétés

IUPAC Name |

ethyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOFNBCUGJADBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282612 | |

| Record name | Ethyl 3,4,5-Trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6178-44-5 | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6178-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 26825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006178445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6178-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,4,5-Trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 - 51 °C | |

| Record name | Ethyl 3,4,5-trimethoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources and potential biological activities of Ethyl 3,4,5-Trimethoxybenzoate?

A1: Ethyl 3,4,5-Trimethoxybenzoate has been isolated from various plant sources, including Anacardium othonianum (Anacardiaceae) leaves [] and Incarvillea delavayi []. Research suggests that Ethyl 3,4,5-Trimethoxybenzoate, along with other compounds like amentoflavone, gallic acid, and protocatechuic acid, may contribute to the antifungal activities of plant extracts against Candida albicans and Trichophyton rubrum []. Further research explores its potential antimelanogenic and antioxidant effects [].

Q2: What is the structural characterization of Ethyl 3,4,5-Trimethoxybenzoate?

A2: Ethyl 3,4,5-Trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid. While the provided abstracts do not detail specific spectroscopic data, its structure can be inferred:

Q3: Are there any insights into the crystal structure of Ethyl 3,4,5-Trimethoxybenzoate?

A3: While the provided research does not directly analyze the crystal structure of Ethyl 3,4,5-Trimethoxybenzoate, it does investigate its analog, methyl 2,6-trimethoxybenzoate []. This study employed X-ray diffraction (XRD) and revealed details about the molecule's conformation and intermolecular interactions within the crystal lattice, offering potential insights into the structural features of similar compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.